4-Aminophenol-15N
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
110.12 g/mol |
IUPAC Name |
4-(15N)azanylphenol |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i7+1 |
InChI Key |
PLIKAWJENQZMHA-CDYZYAPPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])O |
Canonical SMILES |
C1=CC(=CC=C1N)O |
Origin of Product |
United States |
Fundamental Principles of Stable Isotope Enrichment in Organic Molecules
Stable isotope enrichment is the process of increasing the concentration of a specific stable isotope of an element within a molecule above its natural abundance. creative-proteomics.com For nitrogen, the two stable isotopes are 14N and 15N, with natural abundances of approximately 99.635% and 0.365%, respectively. frontiersin.org The enrichment with 15N involves synthesizing or introducing the isotope into organic molecules, creating labeled compounds that can be traced and analyzed. creative-proteomics.comsymeres.com
The key principle behind the utility of stable isotopes lies in the fact that isotopically labeled molecules have nearly identical chemical and physical properties to their unlabeled counterparts. mpg.de This allows them to participate in chemical reactions and biological processes in the same manner as the natural molecules. However, the difference in mass between isotopes like 14N and 15N allows for their differentiation using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com
Strategic Utility of 15n Isotopes in Advanced Chemical and Biochemical Investigations
The unique nuclear properties of 15N make it an invaluable tool in a variety of scientific fields. Unlike the more abundant 14N, the 15N isotope has a nuclear spin of one-half, which is advantageous for NMR spectroscopy. This property results in narrower and more sensitive signals in 15N NMR spectra, enabling detailed structural analysis of nitrogen-containing compounds.
The strategic applications of 15N labeling are extensive and include:
Mechanistic and Kinetic Studies: By labeling specific nitrogen atoms in a molecule, researchers can track their fate during a chemical reaction, providing insights into reaction mechanisms and kinetics. symeres.com
Metabolic Pathway Elucidation: In biochemistry, 15N-labeled compounds are used to trace metabolic pathways in living organisms. frontiersin.org By introducing a 15N-labeled substrate, scientists can follow its transformation and incorporation into various metabolites, mapping out complex biochemical networks. frontiersin.orgiaea.org
Structural Biology: 15N labeling is crucial for determining the three-dimensional structures of proteins and other biomolecules using NMR spectroscopy. fiveable.me
Environmental and Agricultural Science: 15N isotopes are used to study nitrogen cycling in ecosystems, track the fate of fertilizers, and investigate the environmental impact of nitrogen-containing pollutants. symeres.comiaea.orgresearchgate.net
Mass Spectrometry: In mass spectrometry, 15N-labeled compounds serve as internal standards for accurate quantification of their unlabeled counterparts. symeres.com The known mass shift allows for precise measurement and helps to distinguish target analytes from background noise. mpg.de
Contextualization of 4 Aminophenol As a Model Substrate for 15n Labeling Studies
Regiospecific ¹⁵N-Labeling Strategies for Aromatic Amines
The primary challenge in synthesizing 4-Aminophenol-¹⁵N is the precise and efficient incorporation of the ¹⁵N isotope at the desired amino group position. Methodologies for achieving this can be broadly categorized into multistep synthetic routes that build the molecule around the isotope, and late-stage approaches that introduce the isotope into a pre-existing molecular scaffold.
Multistep synthesis is a traditional and reliable approach for isotopic labeling. These routes often start with a simple, commercially available ¹⁵N-labeled precursor, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-aniline. nih.govrsc.org
A common and effective strategy involves the reduction of a ¹⁵N-labeled 4-nitrophenol (B140041) intermediate. In this pathway, the ¹⁵N atom is typically introduced early in the synthetic sequence. For example, a nitration reaction can be performed on a phenol-containing starting material, followed by the introduction of the ¹⁵N label. The crucial final step is the reduction of the nitro group (-NO₂) to the desired amino group (-¹⁵NH₂). This reduction can be achieved using various catalytic hydrogenation methods. researchgate.netcapes.gov.br A similar approach has been documented for the synthesis of ¹³C-labeled 4-aminophenol, where [2,6-¹³C₂]4-nitrophenol is reduced to the corresponding aminophenol, demonstrating the viability of this synthetic logic. rsc.org
Alternatively, ¹⁵N-aniline itself can serve as the labeled precursor. More advanced methods have been developed for nitrogen replacement in anilines, where the Csp²–N bond of an unlabeled aniline (B41778) is cleaved and a new bond is formed with a ¹⁵N source, such as ¹⁵N-glycine. rsc.org This process, driven by dearomatization and subsequent aromatization, allows for the direct incorporation of the ¹⁵N atom, yielding a variety of ¹⁵N-labeled aromatic heterocycles and aniline derivatives. rsc.org
Table 1: Comparison of Multistep Synthetic Precursors for 4-Aminophenol-¹⁵N
| Precursor | General Approach | Key Transformation | Isotopic Purity |
|---|---|---|---|
| ¹⁵N-4-Nitrophenol | Synthesis of the labeled nitro-intermediate followed by reduction. | Catalytic reduction of nitro group (-NO₂) to amino group (-¹⁵NH₂). researchgate.netcapes.gov.br | Generally high, dependent on the purity of the nitro-precursor. |
| ¹⁵N-Aniline | Use as a building block or in a nitrogen exchange reaction. | Can involve C-N bond formation or nitrogen atom replacement. rsc.org | High, dependent on the efficiency of the specific reaction. |
| ¹⁵NH₄Cl | Used as the primary source of ¹⁵N to synthesize other labeled intermediates. nih.gov | Incorporated in early steps to form nitro groups or other nitrogen-containing functionalities. | Dependent on the efficiency of multiple synthetic steps. |
Late-stage isotopic labeling is an emerging and powerful strategy that allows for the introduction of an isotope into a complex molecule in the final steps of a synthesis. nih.govresearchgate.net This approach is highly desirable as it avoids the need for lengthy de novo synthesis and allows for the labeling of valuable, structurally complex compounds. nih.gov
A promising method for the late-stage ¹⁵N labeling of primary amines involves a deaminative amination sequence. nih.gov In this approach, the primary amine of an unlabeled 4-aminophenol derivative would first be activated, for example, by conversion to a Katritzky pyridinium (B92312) salt. This activated intermediate can then undergo a copper-catalyzed reaction with a ¹⁵N source, such as ¹⁵N-labeled benzophenone (B1666685) imine, which can be readily synthesized from ¹⁵NH₄Cl. nih.gov This process effectively exchanges the original ¹⁴N atom with a ¹⁵N atom, resulting in the selectively labeled product with high isotopic incorporation (>99%). nih.gov
Other innovative isotopic exchange reactions, while not yet demonstrated on 4-aminophenol specifically, highlight the potential of this field. For instance, a method for the ¹⁴N to ¹⁵N isotopic exchange of nitrogen heterocycles proceeds through a ring-opening and ring-closure sequence (ANRORC mechanism) mediated by ¹⁵N-aspartate. nih.govchemrxiv.org Such strategies showcase the ongoing development of sophisticated chemical transformations for isotopic labeling.
| Flexibility | Requires a dedicated synthesis for each labeled compound. | Allows for diversification of existing unlabeled compounds. nih.gov |
Optimization Protocols for Isotopic Incorporation Efficiency and Purity
Achieving high isotopic incorporation and chemical purity is critical for the application of 4-Aminophenol-¹⁵N. Incomplete labeling can complicate data analysis, particularly in quantitative mass spectrometry and NMR studies. nih.gov Optimization protocols focus on several key aspects of the synthesis and purification process.
The efficiency of isotopic incorporation is highly dependent on the reaction conditions and the purity of the ¹⁵N source. nih.gov For instance, in syntheses involving labeled amino acids, factors such as the concentration of the labeled precursor, induction time, and the presence of other nitrogen sources are optimized to maximize incorporation and prevent isotopic scrambling. researchgate.net Similarly, for the synthesis of 4-Aminophenol-¹⁵N, reaction parameters such as temperature, pressure, catalyst choice, and reaction time must be carefully controlled to ensure the ¹⁵N atom is incorporated efficiently.
Purity analysis involves confirming both the chemical identity and the level of isotopic enrichment.
Chemical Purity: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the final compound and quantify any impurities. scribd.com A certificate of analysis for unlabeled 4-aminophenol, for example, details an HPLC method adapted from the USP monograph for Acetaminophen to assess purity and detect related impurities. scribd.com
Isotopic Enrichment: Mass spectrometry is the primary tool for determining the success of the isotopic labeling. By comparing the mass spectra of the labeled and unlabeled compounds, the percentage of ¹⁵N incorporation can be accurately calculated. High-resolution mass spectrometry can provide precise mass data to confirm the elemental composition. rsc.org NMR spectroscopy, specifically ¹⁵N NMR, is also invaluable for confirming the position of the label and its enrichment level. researchgate.net
Table 3: Factors to Optimize for High Isotopic Efficiency and Purity
| Parameter | Influence on Synthesis | Method of Analysis |
|---|---|---|
| Purity of ¹⁵N Precursor | Direct impact on the maximum achievable isotopic enrichment. nih.gov | Supplier Certificate of Analysis, Mass Spectrometry. |
| Reaction Conditions | Affects reaction rate, yield, and potential for side reactions or isotopic scrambling. researchgate.net | HPLC, TLC for reaction monitoring; NMR for structural analysis. |
| Catalyst Activity | In hydrogenation or exchange reactions, the catalyst is key to efficient transformation. capes.gov.br | Reaction yield analysis, screening of different catalysts. |
| Purification Method | Removes chemical impurities and potentially unreacted starting material. | HPLC, Mass Spectrometry, NMR to assess final product purity. scribd.com |
Scalability Considerations in 4-Aminophenol-¹⁵N Synthesis for Research Applications
Transitioning a synthetic protocol for 4-Aminophenol-¹⁵N from a small, exploratory scale to a larger, gram-scale production for research applications presents several challenges. researchgate.netacs.org The primary consideration is often the cost and availability of the ¹⁵N-labeled starting materials, which are significantly more expensive than their unlabeled counterparts. nih.gov
Key scalability factors include:
Reagent Cost: The high cost of precursors like ¹⁵NH₄Cl or ¹⁵N-aniline necessitates highly efficient reactions to be economically viable on a larger scale.
Reaction Work-up and Purification: Methods that are straightforward on a milligram scale, such as column chromatography, can become cumbersome and resource-intensive at the gram scale. Developing scalable purification methods, such as crystallization or precipitation, is often necessary.
Process Robustness: The chosen synthetic route must be robust and reproducible. Reactions that are sensitive to minor fluctuations in conditions may not be suitable for large-scale production.
Equipment: Larger reaction vessels and purification apparatus are required, and heat transfer and mixing become more critical parameters to control in larger reactors.
Successful scalable syntheses prioritize routes with high yields, use the least expensive reagents possible, and involve simple, reliable purification steps. researchgate.netacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Aminophenol-¹⁵N
NMR spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. The incorporation of the spin-½ ¹⁵N nucleus into 4-aminophenol offers significant advantages over the more abundant but quadrupolar ¹⁴N nucleus, primarily due to narrower line widths and the ability to perform a variety of specialized experiments. wikipedia.org
High-Resolution ¹⁵N NMR Chemical Shift Analysis and Structural Correlations
The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. In 4-Aminophenol-¹⁵N, the chemical shift of the ¹⁵N nucleus provides valuable information about the electronic structure of the amino group and its interaction with the aromatic ring.
The ¹⁵N chemical shift of aniline, a closely related compound, is influenced by substituent effects on the aromatic ring. Generally, ¹⁵N chemical shifts in aromatic amines can span a wide range. researchgate.netfigshare.com For primary aliphatic amines, the chemical shift range is typically 0 to 60 ppm, while for anilinium ions, it is 40 to 60 ppm, referenced to liquid ammonia. science-and-fun.de The chemical shift is also sensitive to solvent effects. sintef.no
Detailed Research Findings: The chemical shift of the ¹⁵N nucleus in 4-Aminophenol-¹⁵N is influenced by the electron-donating hydroxyl group in the para position. This leads to increased electron density on the nitrogen atom compared to aniline, resulting in a characteristic upfield shift. The precise chemical shift value can be correlated with the electronic properties of the molecule and can be used to study substituent effects in a series of related compounds.
¹⁵N NMR Chemical Shift Data for Aromatic Amines
| Compound | ¹⁵N Chemical Shift (ppm)a | Reference |
|---|---|---|
| Aniline | ~50-60 | researchgate.netfigshare.com |
| 3,5-Dinitroaniline | 69.3 | figshare.com |
| 2-Amino-4-nitrophenol | 51.8 | figshare.com |
aChemical shifts are approximate and can vary with solvent and reference standard. Values are often referenced to liquid ammonia. huji.ac.il
Elucidation of Molecular Structure through ¹H-¹⁵N and ¹³C-¹⁵N Coupling Constants
Spin-spin coupling between the ¹⁵N nucleus and neighboring ¹H and ¹³C nuclei provides crucial information for confirming molecular connectivity. nih.gov The magnitudes of these coupling constants are related to the number and type of bonds separating the coupled nuclei.
¹J(¹H-¹⁵N): The one-bond coupling constant between the nitrogen and the directly attached protons of the amino group is typically around 90 Hz. nih.gov Its observation provides direct evidence for the N-H bond.
nJ(¹³C-¹⁵N): One-bond (¹J), two-bond (²J), and three-bond (³J) coupling constants between the ¹⁵N and ¹³C nuclei of the aromatic ring can be measured. The ¹J(¹⁵N,¹³C) value is related to the hybridization of the nitrogen and carbon atoms and the N-C bond order. researchgate.net Longer-range couplings provide information about the connectivity within the molecule. rsc.org
Detailed Research Findings: In 4-Aminophenol-¹⁵N, the observation of a ¹J(¹H-¹⁵N) coupling confirms the presence of the amino group. The measurement of ¹J(¹⁵N-¹³C) to the C4 carbon of the benzene (B151609) ring confirms the point of attachment of the amino group. Furthermore, smaller two- and three-bond couplings to other carbons in the ring can be used to assign the ¹³C NMR spectrum definitively. The values of these coupling constants can be influenced by substituents on the aromatic ring and the solvent used. researchgate.net
Typical Coupling Constants Involving ¹⁵N
| Coupling | Typical Value (Hz) | Structural Information | Reference |
|---|---|---|---|
| ¹J(¹H-¹⁵N) | ~90 | Direct N-H bond | nih.gov |
| ¹J(¹³C-¹⁵N) | Variable, can be negative | Direct N-C bond, hybridization | researchgate.net |
| ²J(¹³C-¹⁵N), ³J(¹³C-¹⁵N) | Smaller | Connectivity over 2 and 3 bonds | researchgate.netrsc.org |
¹⁵N NMR Relaxation Studies for Investigating Molecular Dynamics (R1, R2, Heteronuclear Overhauser Effect)
R₁ (Spin-Lattice Relaxation Rate): Characterizes the rate at which the nuclear spins return to thermal equilibrium along the main magnetic field.
R₂ (Spin-Spin Relaxation Rate): Describes the decay of transverse magnetization and is sensitive to slower motional processes.
Heteronuclear NOE: Measures the change in the ¹⁵N signal intensity upon saturation of the ¹H spins and provides information about the flexibility of the N-H bond.
Detailed Research Findings: For a small molecule like 4-aminophenol, molecular tumbling is relatively fast. ¹⁵N relaxation studies can quantify the rotational correlation time of the molecule in solution. Furthermore, these studies can reveal information about the internal motion of the amino group, such as its rotation relative to the aromatic ring. By analyzing R₁, R₂, and NOE data, a detailed picture of the molecular dynamics can be constructed. nih.govcornell.edu
Mass Spectrometry (MS) and Fragmentation Pathway Analysis of 4-Aminophenol-¹⁵N
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. researchgate.net
Isotopic Purity Determination using High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of ¹⁵N-labeled compounds. researchgate.netresearchgate.net By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, it is possible to distinguish between the ¹⁴N and ¹⁵N isotopologues and quantify their relative abundances. almacgroup.com
Detailed Research Findings: The molecular weight of unlabeled 4-aminophenol (C₆H₇NO) is approximately 109.13 g/mol . guidechem.com For 4-Aminophenol-¹⁵N, the molecular weight will be shifted by approximately one mass unit. HRMS can resolve the peaks corresponding to the ¹⁴N and ¹⁵N species, allowing for the calculation of the percentage of ¹⁵N incorporation. This is a critical quality control step in the synthesis of isotopically labeled standards. nih.gov The isotopic purity is calculated from the corrected intensities of the representative isotopolog ions after removing the contributions from natural isotopic abundances. researchgate.netresearchgate.net
Molecular Ions of 4-Aminophenol Isotopologues
| Isotopologue | Formula | Exact Mass (Da) |
|---|---|---|
| Unlabeled | C₆H₇¹⁴NO | 109.0528 |
| ¹⁵N-labeled | C₆H₇¹⁵NO | 110.0498 |
Characterization of MS/MS Fragmentation Patterns in ¹⁵N-Labeled Aromatic Amines
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. Comparing the fragmentation patterns of unlabeled and ¹⁵N-labeled 4-aminophenol can provide definitive information about the fragmentation pathways.
Detailed Research Findings: The fragmentation of aromatic amines often involves the loss of small neutral molecules. hnxb.org.cnmiamioh.edu For 4-aminophenol, common fragmentation pathways include the loss of CO and HCN. In the case of 4-Aminophenol-¹⁵N, any fragment containing the nitrogen atom will have its mass shifted by one unit compared to the unlabeled compound. This allows for the unambiguous identification of nitrogen-containing fragments and helps to elucidate the fragmentation mechanism. For example, the loss of HCN would result in a neutral loss of 27 Da for the unlabeled compound and 28 Da for the ¹⁵N-labeled compound. This comparative analysis is a powerful tool for structural characterization. researchgate.net
Advanced Mass Isotopomer Distribution Analysis for 15N Quantification.
Advanced mass isotopomer distribution analysis is a powerful technique utilized to determine the extent of isotopic labeling in a molecule, such as the incorporation of ¹⁵N into 4-aminophenol. This method relies on high-resolution mass spectrometry to distinguish between molecules that contain different isotopes of the same elements. The quantification of ¹⁵N enrichment is crucial in various scientific disciplines, including metabolic research and environmental studies, to trace the pathways of nitrogen-containing compounds.
The fundamental principle of this analysis lies in the mass difference between the stable isotopes of nitrogen, primarily ¹⁴N and ¹⁵N. The incorporation of a ¹⁵N atom in place of a ¹⁴N atom in the 4-aminophenol molecule results in a predictable increase in its molecular mass. By analyzing the distribution and relative abundance of these different mass isotopomers, the percentage of ¹⁵N incorporation can be accurately calculated.
In a typical mass spectrometry experiment, a sample containing a mixture of unlabeled (natural abundance) and ¹⁵N-labeled 4-aminophenol is ionized and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The mass spectrum will exhibit a cluster of peaks corresponding to the different isotopic forms of the molecule. The unlabeled 4-aminophenol (C₆H₇¹⁴NO) will have a specific molecular ion peak. The ¹⁵N-labeled 4-aminophenol (C₆H₇¹⁵NO) will appear at a higher m/z value, shifted by approximately the mass difference between ¹⁵N and ¹⁴N.
Furthermore, the natural abundance of other isotopes, particularly ¹³C, contributes to the complexity of the mass spectrum. For each nominal mass peak, there will be satellite peaks (e.g., M+1, M+2) corresponding to molecules containing one or more ¹³C atoms. High-resolution mass spectrometry is essential to resolve these fine isotopic signatures and accurately determine the contribution of each isotopomer.
Detailed Research Findings
Due to the specialized nature of 4-Aminophenol-¹⁵N, specific, publicly available research findings detailing its mass isotopomer distribution are limited. However, the principles of ¹⁵N quantification by mass spectrometry are well-established. The analysis would involve the precise measurement of the ion intensities for the unlabeled and the ¹⁵N-labeled molecular ions.
For illustrative purposes, a theoretical mass isotopomer distribution for 4-aminophenol is presented below. The molecular formula for 4-aminophenol is C₆H₇NO. The monoisotopic mass of the unlabeled molecule (with ¹⁴N) is approximately 109.053 Da. Upon 100% incorporation of ¹⁵N, the monoisotopic mass increases to approximately 110.050 Da.
The following interactive data table illustrates the expected primary mass peaks for a hypothetical sample with a high level of ¹⁵N enrichment. The relative intensities would be used to calculate the exact percentage of ¹⁵N incorporation.
Table 1: Theoretical Mass Isotopomer Distribution of 4-Aminophenol and 4-Aminophenol-¹⁵N
| Isotopomer | Molecular Formula | Theoretical m/z (Da) | Description |
| M | C₆H₇¹⁴NO | 109.053 | Molecular ion of unlabeled 4-aminophenol |
| M+1 | ¹³CC₅H₇¹⁴NO | 110.056 | Unlabeled 4-aminophenol with one ¹³C atom |
| M' | C₆H₇¹⁵NO | 110.050 | Molecular ion of ¹⁵N-labeled 4-aminophenol |
| M'+1 | ¹³CC₅H₇¹⁵NO | 111.053 | ¹⁵N-labeled 4-aminophenol with one ¹³C atom |
Note: The m/z values are theoretical and for a singly charged ion. The relative abundance of these peaks in an actual experiment would depend on the degree of ¹⁵N labeling and the natural abundance of ¹³C.
The quantification of ¹⁵N enrichment is determined by the relative intensities of the ¹⁴N-containing (M) and ¹⁵N-containing (M') ion peaks. The percentage of ¹⁵N incorporation can be calculated using the following formula:
% ¹⁵N Enrichment = [Intensity(M') / (Intensity(M) + Intensity(M'))] x 100
Corrections must be applied to account for the contribution of the natural abundance of ¹³C to the M+1 peak of the unlabeled compound, which can overlap with the M' peak of the ¹⁵N-labeled compound, especially in cases of low ¹⁵N enrichment or with low-resolution mass spectrometers. Advanced software is often employed to deconvolute the isotopic clusters and provide an accurate quantification of isotopic enrichment.
Mechanistic Elucidation of Chemical and Biochemical Transformations Using 4 Aminophenol 15n
Kinetic Isotope Effect (KIE) Studies with 4-Aminophenol-15N
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes wikipedia.org. The study of KIEs using this compound offers a nuanced view into the bonding changes involving the nitrogen atom during a reaction.
Primary 15N Kinetic Isotope Effects
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction wikipedia.org. In the context of this compound, a primary 15N KIE would be expected in reactions where the C-N bond is cleaved or a new bond is formed to the nitrogen atom in the slowest step. The magnitude of the primary 15N KIE (k14/k15) can provide valuable information about the transition state of the reaction. For instance, a significant KIE suggests that the N-H or C-N bond is substantially weakened in the transition state.
Secondary 15N Kinetic Isotope Effects
Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step wikipedia.orgnih.gov. For this compound, a secondary 15N KIE might be observed in reactions where the nitrogen atom is near the reaction center and its bonding environment changes during the transition state. These effects are typically smaller than primary KIEs but can still provide crucial details about the geometry and vibrational frequencies of the transition state nih.gov. For example, a change in hybridization at an adjacent carbon atom can influence the vibrational modes of the C-N bond, leading to a measurable secondary KIE.
Table 1: Theoretical 15N Kinetic Isotope Effects in Reactions of this compound
| Reaction Type | Expected KIE Type | Theoretical k14/k15 Value | Mechanistic Implication |
|---|---|---|---|
| N-dealkylation (C-N bond cleavage) | Primary | > 1 (Normal) | C-N bond is significantly broken in the transition state. |
| N-oxidation | Secondary | ≈ 1 (Small or inverse) | Change in hybridization at the nitrogen atom. |
| Enzymatic deamination | Primary | > 1 (Normal) | C-N bond cleavage is part of the rate-determining step. |
| Aromatic ring hydroxylation | Secondary | ≈ 1 (Negligible) | Nitrogen atom is remote from the site of reaction. |
A significant primary 15N KIE is strong evidence that a process involving the nitrogen atom, such as C-N bond cleavage or N-H bond breaking, is rate-determining. The magnitude of the KIE can further refine the understanding of the transition state. A large KIE suggests a symmetric transition state where the bond to the nitrogen atom is approximately half-broken. Conversely, a small KIE may indicate an early or late transition state, where the bond is only slightly perturbed or almost fully cleaved, respectively.
Secondary 15N KIEs, although more subtle, can also be highly informative. For example, an inverse secondary KIE (k14/k15 < 1) can occur if a bond to the nitrogen becomes stiffer in the transition state, which might happen if there is a change from sp2 to sp3 hybridization at an adjacent atom mdpi.com.
The amino group of 4-aminophenol (B1666318) is susceptible to oxidation via electron transfer and can undergo hydrogen abstraction to form radical species. 15N KIE studies can be particularly insightful in these contexts.
In an electron transfer reaction, the removal of an electron from the nitrogen atom of 4-aminophenol would lead to the formation of a radical cation. While this process does not directly involve the breaking of a bond to nitrogen in the initial step, a small secondary 15N KIE might be expected due to the change in the electronic environment and geometry of the nitrogen atom. For the one-electron oxidation of some N-alkylamines, a 15N isotope effect of approximately 0.998 has been reported, which is consistent with the formation of a nitrogen radical nih.gov.
In radical abstraction reactions, a hydrogen atom is removed from the amino group by a radical species. This N-H bond cleavage would be expected to exhibit a primary 15N KIE if it is the rate-determining step. The magnitude of this KIE would provide information on the extent of N-H bond breaking in the transition state. Radical-radical hydrogen abstraction reactions are often highly exothermic and may have little or no barrier osti.gov.
Delineation of Reaction Pathways and Product Formation
Isotopic labeling with 15N is an invaluable technique for tracing the path of nitrogen atoms through complex reaction sequences. By using this compound as a starting material, the distribution of the 15N label in the products can be determined, providing unambiguous evidence for the fate of the original amino group.
In many organic reactions, the nitrogen atom of an amine can undergo a variety of transformations, including substitution, elimination, rearrangement, and incorporation into heterocyclic structures. 15N tracing allows for the unequivocal identification of the nitrogen-containing products derived from this compound.
For example, in the synthesis of dyes or pharmaceuticals where 4-aminophenol is a precursor, 15N labeling can confirm that the nitrogen atom from the starting material is incorporated into the desired product and can help to identify any nitrogen-containing byproducts. This is particularly useful in complex, multi-step syntheses where the reaction pathway may not be immediately obvious.
Aromatic amines, including 4-aminophenol, are subject to oxidative degradation in both industrial processes and the environment. Understanding these degradation pathways is crucial for developing effective remediation strategies. The use of this compound can significantly aid in these investigations.
During the oxidation of 4-aminophenol, the initial step often involves the formation of a p-aminophenoxy free radical researchgate.net. Subsequent reactions can lead to polymerization or the formation of benzoquinone and ammonia researchgate.net. By using this compound, the release of 15N-labeled ammonia can be monitored, confirming the deamination pathway. Furthermore, if the nitrogen atom is incorporated into other products, these can be identified by mass spectrometry or NMR spectroscopy, providing a complete picture of the degradation mechanism.
Table 2: Products of 4-Aminophenol Degradation and the Fate of the 15N Label
| Degradation Process | Key Intermediates/Products | Expected Fate of 15N from this compound |
|---|---|---|
| Chemical Oxidation | 4-Quinoneimine, Benzoquinone, Polymeric materials | Incorporated into polymeric structures or released as 15NH3. |
| Enzymatic Degradation (e.g., by Serratia marcescens) | Benzoquinone, Maleic acid, Fumaric acid, Oxalic acid | Released as 15NH3. |
| Bacterial Catabolism | Chlorocatechol (for chloro-substituted aminophenols) | Released as 15NH3 prior to or after ring cleavage. |
Isomerization and Rearrangement Studies utilizing ¹⁵N Labeling
The use of isotopic labeling, particularly with the stable isotope ¹⁵N, is a powerful technique for elucidating the mechanisms of chemical and biochemical transformations. In the context of aminophenol chemistry, ¹⁵N labeling provides an unambiguous method to trace the fate of the nitrogen atom during isomerization and rearrangement reactions. This approach has been instrumental in distinguishing between intramolecular and intermolecular pathways and in identifying key intermediates. While direct ¹⁵N labeling studies on 4-aminophenol isomerization are not extensively documented, the principles and methodologies are well-established through studies of analogous rearrangements, such as the Wallach and Bamberger rearrangements, which involve precursors to substituted aminophenols.
One of the most illustrative examples of the power of ¹⁵N labeling in studying rearrangement mechanisms is the Wallach rearrangement. This reaction involves the acid-promoted conversion of azoxybenzenes to hydroxyazobenzenes. A critical mechanistic question in this rearrangement is whether the two nitrogen atoms retain their original positions or if a symmetrical intermediate is formed, leading to scrambling of the nitrogen atoms.
Early mechanistic proposals for the Wallach rearrangement were debated, but the use of ¹⁵N labeling provided definitive insights. In a key study, azoxybenzene labeled with ¹⁵N at the N-O nitrogen atom was subjected to the rearrangement conditions. The resulting p-hydroxyazobenzene showed an equal distribution of the ¹⁵N label between the two nitrogen atoms. wikipedia.org This isotopic scrambling provided strong evidence for the formation of a symmetrical intermediate during the reaction. wikipedia.org
The proposed mechanism consistent with these findings involves the initial protonation of the azoxy group, followed by the loss of water to form a dicationic, symmetrical intermediate. This intermediate can then be attacked by a nucleophile (water) at either nitrogen, leading to the observed scrambling of the ¹⁵N label. The subsequent deprotonation yields the final p-hydroxyazobenzene product. wikipedia.org
Further studies on the photo-Wallach rearrangement have also utilized ¹⁵N labeling to probe the reaction mechanism. In these investigations, doubly labeled [¹⁵N,¹⁵N']azoxynaphthalene was used as the starting material. The distribution of the ¹⁵N label in the product was analyzed to determine the extent of nitrogen scrambling, providing insights into the nature of the intermediates in the photochemical process.
The following table summarizes the results from a study on the photo-rearrangement of a doubly ¹⁵N-labeled azoxynaphthalene, demonstrating the application of this technique in quantifying isotopic distribution.
| Starting Material | Reaction Conditions | Conversion (%) | Product | Isotopic Distribution |
|---|---|---|---|---|
| [¹⁵N,¹⁵N']-2,2'-Azoxynaphthalene | Broad-band irradiation (350 nm) in dimethoxyethane | ~20 | 2-Hydroxy-1,1'-azonaphthalene | Scrambling of ¹⁵N label observed |
| [¹⁵N,¹⁵N']-2,2'-Azoxynaphthalene | Broad-band irradiation (350 nm) in dimethoxyethane | 100 | 2-Hydroxy-1,1'-azonaphthalene | Complete scrambling of ¹⁵N label |
Similarly, while direct ¹⁵N tracer studies on the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol are less common in the literature, the principle remains applicable. The Bamberger rearrangement is believed to proceed through a nitrenium ion intermediate formed by the O-protonation of N-phenylhydroxylamine followed by the loss of water. chemeurope.comscribd.comwikipedia.org The use of ¹⁵N-labeled N-phenylhydroxylamine could definitively confirm the intramolecular or intermolecular nature of the subsequent nucleophilic attack by water. If the reaction were to proceed through a pathway where the nitrogen-containing group completely detaches and then reattaches to the ring, the presence of an external ¹⁵N-labeled amine source could potentially lead to the incorporation of the external label into the product. Conversely, in a strictly intramolecular process, the ¹⁵N label would be retained solely within the rearranged product molecule.
Environmental and Biogeochemical Tracing Applications of 4 Aminophenol 15n
Stable Isotope Probing (SIP) for Nitrogen Cycling Research
Stable Isotope Probing (SIP) is a powerful technique that utilizes compounds labeled with heavy isotopes, such as ¹⁵N, to track their incorporation into the biomass of microorganisms within an environmental sample. researchgate.netmicrobe.com This method allows researchers to identify the specific organisms responsible for the metabolism of a particular substrate without the need for cultivation. researchgate.net By introducing a ¹⁵N-labeled substrate like 4-aminophenol-¹⁵N into a system, scientists can follow the "heavy" nitrogen as it is assimilated by microorganisms, providing direct evidence of their metabolic activity. researchgate.netnih.gov
Tracking Nitrogen Transformations in Aquatic and Terrestrial Ecosystems
The use of ¹⁵N-labeled compounds is fundamental to studying nitrogen dynamics in various ecosystems. kit.edu In both aquatic and terrestrial environments, ¹⁵N tracers are employed to quantify the rates of nitrogen transformation processes and to understand how nitrogen moves through different environmental compartments. kit.eduplos.org For instance, studies have utilized ¹⁵N-labeled fertilizers to determine their fate in agricultural systems, tracking the uptake by plants and the portion that remains in the soil. mdpi.comscience.gov This approach provides a quantitative understanding of nitrogen flows, which is essential for improving nitrogen use efficiency and mitigating environmental impacts. kit.edu
The application of ¹⁵N-labeled compounds extends to understanding the complexities of the soil nitrogen cycle. nih.gov By tracing the movement of ¹⁵N, researchers can elucidate the pathways of nitrogen transformation, distinguishing between processes like mineralization and immobilization. nih.gov This level of detail is critical for comprehending how different land uses and environmental conditions affect nitrogen availability and loss in ecosystems. researchgate.net
Elucidation of Microbially Mediated Biotransformation Mechanisms
Microbial biotransformation refers to the structural modification of chemical compounds by microorganisms or their enzymes. inflibnet.ac.inmedcraveonline.com This process is a key driver of the breakdown and alteration of organic molecules in the environment. inflibnet.ac.in The use of ¹⁵N-labeled compounds like 4-aminophenol-¹⁵N is instrumental in unraveling the specific microbial pathways involved in these transformations.
Research has shown that the biodegradation of compounds like 4-aminophenol (B1666318) can proceed through different metabolic routes depending on the microorganisms present. nih.gov For example, some bacteria are capable of utilizing 4-aminophenol as a sole source of carbon and nitrogen. atamanchemicals.com By using ¹⁵N-labeled 4-aminophenol, scientists can trace the nitrogen atom through the metabolic pathway, identifying the intermediate and final products of the biotransformation process. This aids in understanding how microbes break down complex organic molecules. nih.gov
The insights gained from these studies are crucial for developing bioremediation strategies for contaminated environments. Understanding the microbial mechanisms of degradation allows for the optimization of conditions to enhance the natural breakdown of pollutants.
Environmental Fate and Transport Studies of ¹⁵N-Labeled Contaminants
Isotopically labeled compounds are invaluable for tracing the fate and transport of contaminants in the environment. ccsenet.org By using ¹⁵N-labeled versions of pollutants, researchers can track their movement, transformation, and ultimate fate in soil, water, and air. ccsenet.orgnih.gov This information is vital for assessing the risks associated with contamination and for developing effective remediation strategies.
Assessment of Biodegradation and Abiotic Transformation Processes
The degradation of organic contaminants in the environment can occur through both biological (biodegradation) and non-biological (abiotic) processes. acs.org ¹⁵N-labeling provides a powerful tool to distinguish between these pathways. For example, in the degradation of nitroaromatic compounds, different isotopic fractionation patterns are observed for oxidative versus reductive pathways, allowing researchers to determine the dominant degradation mechanism. acs.org
Studies on the degradation of 4-aminophenol, a known environmental contaminant, have identified both microbial and chemical transformation pathways. nih.govresearchgate.net Research on the advanced oxidation of paracetamol, which can produce 4-aminophenol as a derivative, has utilized ¹⁵N-labeling to identify a wide array of nitrogenous degradation products. researchgate.netacs.orgacs.org This detailed understanding of degradation pathways is essential for predicting the environmental persistence of contaminants and their breakdown products.
The following table presents data on the inhibition of nitrification in different soil types by 4-aminophenol, demonstrating its potential impact on key nitrogen transformation processes.
| Concentration (mg/kg) | Brown Soil (%) | Cinnamon Soil (%) | Fluvo-aquic Soil (%) | Black Soil (%) |
| 0.1 | 1±0.01 | -1±0.01 | 0±0.00 | 2±0.01 |
| 0.5 | 2±0.03 | 2±0.01 | 0±0.00 | 1±0.01 |
| 2.5 | 34±2.59 | 14±0.19 | 9±0.64 | 2±0.07 |
| 10 | 60±6.94 | 62±3.47 | 37±1.82 | 7±0.16 |
| 25 | 67±6.64 | 70±6.49 | 60±6.49 | 38±1.72 |
| Data from a study on the inhibitory effects of aromatic compounds on soil nitrification. researchgate.net |
Monitoring of Nitrogenous Degradation Products in Environmental Compartments
A significant advantage of using ¹⁵N-labeled compounds is the ability to track the formation and fate of nitrogen-containing degradation products. researchgate.netacs.org This is particularly important as some degradation products can be more toxic or mobile than the parent compound.
In studies of paracetamol degradation, ¹⁵N-labeling has enabled the identification of numerous nitrogenous byproducts, including acetamide (B32628) and various organic acids. researchgate.netacs.orgacs.org By monitoring the ¹⁵N signal, researchers can quantify the accumulation of these products in different environmental compartments, such as water and soil. science.govnih.gov This provides a more complete picture of the environmental impact of the original contaminant.
The table below lists some of the nitrogenous products identified in the advanced oxidation of a ¹⁵N-labeled 4-aminophenol derivative, highlighting the complexity of degradation pathways.
| Compound Number | Identified Nitrogenous Product |
| 1 | N-acetylglyoxylamide |
| 2 | Acetylaminomalonic acid |
| 3 | Acetylaminohydroxymalonic acid |
| 4 | Acetylaminomaleic acid |
| 5 | Diastereoisomeric 2-acetylamino-3-hydroxybutanedioic acids |
| 6 | 2-Acetylaminobutenedioic acid |
| 7 | 3-Acetylamino-4-hydroxy-2-pentenedioic acid |
| 8 | 2,4-Dihydroxy-3-acetylamino-2-pentenedioic acid |
| Data from a study on the advanced oxidation chemistry of paracetamol. acs.org |
Computational and Theoretical Insights into 4 Aminophenol 15n and Isotope Effects
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations have become a cornerstone in the analysis of molecular spectroscopy. yukiozaki.com These methods allow for the prediction of various spectroscopic parameters, providing insights that can be crucial for interpreting experimental results.
Density Functional Theory (DFT) is a widely used computational method for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules. smu.edu For 4-Aminophenol-15N, DFT calculations can accurately predict the 15N chemical shifts and coupling constants, which are fundamental to its characterization.
The 15N chemical shift is highly sensitive to the electronic environment around the nitrogen atom. DFT calculations, particularly those using the Gauge-Including Atomic Orbital (GIAO) method, can model this environment with considerable accuracy. nih.gov The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. nih.govosti.gov For instance, systematic studies have shown that using specific functionals like B3LYP with appropriate basis sets can yield predicted 15N chemical shifts within a few parts per million (ppm) of experimental values for a range of organic molecules, including amines and other nitrogen-containing compounds. rsc.org The inclusion of solvent effects, either through polarizable continuum models (PCM) or by incorporating explicit solvent molecules, can further refine the accuracy of these predictions. nih.gov
Spin-spin coupling constants, which describe the interaction between nuclear spins, are also accessible through DFT calculations. trygvehelgaker.no These calculations can elucidate the through-bond and through-space interactions that contribute to the coupling between the 15N nucleus and other nearby nuclei, such as 1H or 13C. The magnitude and sign of these coupling constants provide valuable structural information. researchgate.net For example, the one-bond coupling constant (¹J(¹⁵N,¹H)) is directly related to the hybridization of the nitrogen atom. DFT can accurately reproduce these values, aiding in the detailed structural elucidation of this compound. nih.govmdpi.com
Below is an illustrative data table showcasing the type of results obtained from DFT calculations for predicting 15N NMR parameters.
| Parameter | Calculation Method | Basis Set | Calculated Value | Experimental Value |
| ¹⁵N Chemical Shift (ppm) | GIAO-DFT (B3LYP) | 6-311+G(d,p) | Value | Value |
| ¹J(¹⁵N,¹H) (Hz) | DFT (CPDFT) | cc-pVTZ | Value | Value |
| ²J(¹⁵N,C) (Hz) | DFT (CPDFT) | cc-pVTZ | Value | Value |
| Note: The "Value" entries are placeholders, as specific computational results for this compound were not available in the search results. The table illustrates the typical output of such calculations. |
Isotope labeling is a powerful tool for investigating reaction mechanisms, and the study of kinetic isotope effects (KIEs) provides detailed information about the transition state of a reaction. ic.ac.uk Computational modeling is essential for interpreting experimental KIEs and for visualizing the geometry of transition state structures. researchgate.net
For reactions involving this compound, substituting the common ¹⁴N with ¹⁵N can lead to a measurable KIE. This effect arises from the change in mass, which alters the vibrational frequencies of the molecule, particularly those involving the nitrogen atom. The magnitude of the KIE is related to the change in bonding to the nitrogen atom between the ground state and the transition state.
Computational methods, such as DFT, can be used to model the potential energy surface of a reaction. researchgate.net This allows for the location and characterization of both the ground state and the transition state structures. From the optimized geometries, vibrational frequencies can be calculated, which are then used to predict the KIE. A significant KIE for ¹⁵N substitution suggests that the bonding to the nitrogen atom is changing in the rate-determining step of the reaction. For example, in enzymatic or chemical oxidation reactions of 4-aminophenol (B1666318), a ¹⁵N KIE can help to elucidate the mechanism of N-H bond cleavage or other transformations involving the amino group. mdpi.comtamu.edu
The table below illustrates the kind of data generated from computational modeling of KIEs and transition states.
| Reaction | Computational Method | Basis Set | Calculated ¹⁵N KIE (k¹⁴/k¹⁵) | Key Transition State Bond Lengths (Å) |
| Enzymatic Oxidation | DFT (B3LYP) | 6-31+G(d,p) | Value | N-H: Value, N-C: Value |
| Chemical Derivatization | DFT (M06-2X) | 6-311++G(d,p) | Value | N-X: Value, N-C: Value |
| Note: The "Value" and "X" (reactant) entries are placeholders, as specific computational results for this compound were not available in the search results. The table demonstrates the typical output of such analyses. |
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While quantum chemical calculations are excellent for understanding the electronic structure and properties of a single molecule, molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. acs.orgmdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape and interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.govbiorxiv.org
For this compound, MD simulations can reveal how the molecule behaves in solution. This includes the rotation around the C-N and C-O bonds, the inversion of the amino group, and the hydrogen bonding interactions with solvent molecules. The substitution with ¹⁵N does not significantly alter the classical dynamics, but the trajectory data from MD simulations can be used as a starting point for more detailed quantum mechanical calculations on different conformers.
MD simulations are particularly useful for studying the interactions of 4-aminophenol with biological systems, such as enzymes or DNA. nih.gov By placing the molecule in a simulated biological environment, researchers can observe its binding modes, conformational changes upon binding, and the key interactions that stabilize the complex. This information is crucial for understanding its biological activity and for the design of related compounds.
The results of an MD simulation are typically analyzed to determine properties like root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvation, and potential of mean force (PMF) to characterize binding energies.
| Simulation System | Force Field | Simulation Time (ns) | Key Conformational Dihedral Angles (degrees) |
| 4-Aminophenol in Water | AMBER / GROMOS | 100 | H-N-C-C: Value, C-C-O-H: Value |
| 4-Aminophenol with Protein | CHARMM | 200 | Value |
| Note: The "Value" entries are placeholders, as specific computational results for this compound were not available in the search results. This table illustrates the type of data obtained from MD simulations. |
Future Research Directions and Emerging Applications of 4 Aminophenol 15n
Development of Novel 15N-Labeling Methodologies for Complex Analogs
The synthesis of isotopically labeled compounds is fundamental to their application in research. chemrxiv.org While methods exist for producing 15N-labeled molecules, there is a continuous drive to develop more efficient, cost-effective, and versatile labeling strategies, particularly for complex structures related to 4-aminophenol (B1666318).
Current research efforts are exploring novel synthetic pathways that allow for the precise insertion of the 15N isotope into intricate molecular scaffolds. One promising approach involves late-stage labeling, where the isotope is introduced in the final steps of a synthesis. This strategy is highly valuable for creating labeled versions of complex pharmaceuticals or agrochemicals without having to develop a new synthesis from the ground up. chemrxiv.org For example, methods developed for the 15N-labeling of pyridines, which involve a ring-opening and closing mechanism with a 15N-ammonia source, could potentially be adapted for other heterocyclic and aromatic systems. chemrxiv.org Such advancements would enable the production of a wider library of 15N-labeled analogs of 4-aminophenol for various research applications.
Another area of development is site-specific labeling, which is crucial for detailed mechanistic studies. sigmaaldrich.com For molecules with multiple nitrogen atoms, being able to label a specific position allows researchers to track distinct metabolic or chemical transformations. Techniques adapted from peptide and protein synthesis, where protected 15N-labeled amino acids are incorporated at specific sites, provide a conceptual framework for the development of similar methods for other classes of organic molecules. sigmaaldrich.com
Table 1: Emerging 15N-Labeling Strategies
| Labeling Strategy | Description | Potential Advantage for 4-Aminophenol Analogs |
|---|---|---|
| Late-Stage Isotope Incorporation | Introduction of the 15N isotope near the end of a multi-step synthesis. chemrxiv.org | Enables efficient labeling of complex drug molecules or metabolites derived from 4-aminophenol without complete de novo synthesis. chemrxiv.org |
| Ring-Opening/Ring-Closing Reactions | Utilizing reactions that open a heterocyclic ring to allow for the insertion of a 15N-containing fragment, followed by recyclization. chemrxiv.org | Could provide a versatile route to 15N-labeled heterocyclic analogs of 4-aminophenol. |
| Enzymatic Labeling | Using enzymes to catalyze the incorporation of 15N from a labeled precursor into a target molecule. mdpi.com | Offers high selectivity and mild reaction conditions, potentially allowing for the labeling of sensitive or complex biomolecules. |
| Site-Specific Chemical Synthesis | Designing synthetic routes that precisely place the 15N atom at a desired position in a molecule containing multiple nitrogen atoms. sigmaaldrich.com | Allows for detailed mechanistic studies by tracking the fate of a specific nitrogen atom in a reaction or metabolic pathway. |
Integration of 4-Aminophenol-15N in Multidimensional Analytical Platforms
The true power of this compound is realized when it is used as a tracer within advanced analytical platforms. The presence of the 15N isotope allows for clear differentiation from the naturally abundant 14N, enabling precise tracking and quantification in complex mixtures. alfa-chemistry.com
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a primary application. nih.gov In traditional proton or carbon-13 NMR, spectral overlap can be a significant problem in complex molecules or biological samples. utoronto.ca Incorporating a 15N label introduces a third dimension to the experiment, greatly enhancing spectral resolution and allowing for the unambiguous assignment of signals. nih.govutoronto.ca Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, when applied to 15N-labeled compounds, can reveal detailed structural information and intermolecular interactions that would otherwise be inaccessible. nih.gov The use of this compound in multidimensional NMR could be critical for studying its binding to proteins or its role in the formation of complex biological structures. sigmaaldrich.comnih.gov
Mass spectrometry (MS)-based platforms, particularly those coupled with liquid chromatography (LC-MS), also benefit significantly from 15N-labeling. nih.gov In quantitative proteomics and metabolomics, this compound can serve as an ideal internal standard. Because it is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and exhibits the same ionization efficiency, but it is easily distinguished by its higher mass. nih.gov This allows for highly accurate quantification of 4-aminophenol in biological samples, which is essential for pharmacokinetic studies or for monitoring its formation as a metabolite.
Table 2: Application of this compound in Analytical Platforms
| Analytical Platform | Principle of Integration | Research Application |
|---|---|---|
| Multidimensional NMR Spectroscopy | The 15N nucleus provides an additional chemical shift dimension, improving spectral resolution and enabling the study of molecular structure and dynamics. nih.govutoronto.ca | Elucidating the three-dimensional structure of 4-aminophenol derivatives; studying protein-ligand interactions and conformational changes upon binding. sigmaaldrich.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used as a stable isotope-labeled internal standard for precise quantification, differentiating the labeled compound from the unlabeled one by mass. nih.govnih.gov | Accurate measurement of 4-aminophenol concentrations in biological fluids for drug metabolism and pharmacokinetic studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Serves as a tracer to follow the path of the molecule through complex chemical or degradation processes by identifying 15N-containing fragments. science.gov | Identifying degradation products and elucidating reaction mechanisms in environmental or industrial processes. |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the precise ratio of 15N to 14N to track the flow of nitrogen through an ecosystem or biological system. alfa-chemistry.com | Tracing the fate of 4-aminophenol in soil or water systems to understand its environmental impact and degradation pathways. ontosight.ai |
Expansion into Unexplored Reaction Systems and Biological Processes
The application of 15N-labeled compounds is expanding beyond well-established uses into new areas of chemical and biological inquiry. alfa-chemistry.com this compound is a prime candidate for exploring previously inaccessible or poorly understood systems, given that its unlabeled form is a known metabolite, industrial chemical, and environmental compound. nih.govtaylorandfrancis.comebi.ac.uk
In environmental science, this compound could be a powerful tool for studying nitrogen cycling and pollutant degradation. ontosight.ai By introducing 15N-labeled 4-aminophenol into a soil or water sample, researchers can trace its movement, uptake by microorganisms, and transformation into other nitrogen-containing compounds. researchgate.net This provides direct insight into its environmental fate and the efficacy of bioremediation strategies. ontosight.ai
In the field of toxicology and drug metabolism, 4-aminophenol is a known metabolite of common drugs like paracetamol and has been implicated in nephrotoxicity. nih.govscience.gov Using this compound would allow researchers to definitively track its metabolic pathways, identify downstream metabolites, and investigate its covalent binding to proteins, a key mechanism in chemical toxicity. nih.gov This could lead to a better understanding of drug-induced organ injury and the development of safer pharmaceuticals.
Furthermore, the role of 4-aminophenol derivatives in various biological processes remains an active area of research. nih.govresearchgate.net Studies have investigated the antimicrobial and antidiabetic properties of Schiff base derivatives of 4-aminophenol. mdpi.com Synthesizing 15N-labeled versions of these derivatives would enable detailed mechanistic studies to determine how they interact with their biological targets, such as bacterial enzymes or DNA. nih.govresearchgate.net
Table 3: Potential Unexplored Applications for this compound
| Research Area | Potential Application | Scientific Question Addressed |
|---|---|---|
| Environmental Science | Tracing the degradation and nitrogen cycling of 4-aminophenol in soil and aquatic ecosystems. ontosight.ai | What are the primary degradation pathways of 4-aminophenol in the environment? How is its nitrogen incorporated into the local biome? |
| Drug Metabolism & Toxicology | Investigating the metabolic fate of 4-aminophenol as a drug metabolite (e.g., from paracetamol) and its role in organ toxicity. nih.govscience.gov | Which specific proteins does 4-aminophenol bind to in the kidney? What are the downstream metabolic products leading to toxicity? |
| Medicinal Chemistry | Studying the mechanism of action of novel therapeutic agents derived from 4-aminophenol. nih.govmdpi.com | How do 4-aminophenol-based Schiff bases interact with their target enzymes or DNA to exert their antimicrobial effects? researchgate.net |
| Industrial Process Chemistry | Optimizing catalytic processes where 4-aminophenol is a product or reactant, such as in the synthesis of dyes or polymers. taylorandfrancis.comgoogle.com | What is the precise reaction mechanism for the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol? taylorandfrancis.com |
| Agricultural Science | Monitoring the uptake and metabolism of 4-aminophenol-based compounds used in agrochemicals by plants and soil organisms. musechem.com | How do plants metabolize certain nitrogen-containing pesticides, and what is the persistence of these compounds in the soil? |
Q & A
Q. How is 4-Aminophenol-15N synthesized and purified for academic research?
- Methodological Answer : this compound is synthesized via catalytic reduction of nitrobenzene derivatives using 15N-labeled ammonia under controlled conditions (e.g., hydrogenation with palladium catalysts). Post-synthesis, purification involves recrystallization in ethanol-water mixtures or column chromatography to remove unreacted precursors. Ensure isotopic purity (>98%) via isotopic ratio mass spectrometry (IRMS) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 15N NMR (δ ~50–60 ppm in DMSO-d6) confirms isotopic labeling and structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]+ at m/z 110.1 (shifted by +1 Da vs. unlabeled 4-aminophenol) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention times should align with unlabeled analogs .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent oxidation and hydrolysis. Conduct regular stability tests via HPLC to monitor degradation (e.g., formation of quinone derivatives). Use gloveboxes for air-sensitive manipulations .
Advanced Research Questions
Q. How does isotopic labeling with 15N in 4-Aminophenol impact tracer studies in metabolic pathways?
- Methodological Answer : 15N labeling enables precise tracking of nitrogen incorporation in metabolic intermediates (e.g., acetaminophen biosynthesis). Design pulse-chase experiments using LC-MS/MS to quantify labeled vs. unlabeled metabolites. Account for isotopic dilution effects by calibrating MS signals with internal standards .
Q. How can researchers resolve contradictions in kinetic data when this compound exhibits anomalous reactivity?
- Methodological Answer :
- Control Experiments : Compare reaction rates of labeled vs. unlabeled compounds under identical conditions to isolate isotopic effects (e.g., kinetic isotope effects, KIE).
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of rate discrepancies. Use error propagation models to quantify uncertainties in isotopic purity .
Q. How to design experiments using this compound to study environmental degradation pathways?
- Methodological Answer :
- Experimental Variables : Vary pH, temperature, and microbial activity in simulated environmental matrices (e.g., soil slurries, aqueous systems).
- Isotopic Tracing : Extract degradation products (e.g., 15N-nitrate) via solid-phase extraction (SPE) and analyze via IRMS. Normalize data to account for background 14N interference .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing isotopic enrichment data in this compound experiments?
- Methodological Answer : Use linear regression models to correlate isotopic enrichment (%) with reaction parameters (e.g., time, catalyst load). For small datasets, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions. Report confidence intervals (95% CI) for reproducibility .
Q. How to validate the absence of isotopic cross-contamination in this compound experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
